(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide
Description
The compound features a benzo[d]thiazole core substituted with a 6-acetamido group and a 2-methoxyethyl chain at position 2. The Z-configuration of the imine bond and the conjugated 2-oxo-2H-chromene-3-carboxamide moiety contribute to its unique electronic and steric properties. This hybrid structure is hypothesized to exhibit biological activity via kinase inhibition or intercalation mechanisms, though specific pharmacological data remain unexplored in the provided evidence.
Properties
IUPAC Name |
N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5S/c1-13(26)23-15-7-8-17-19(12-15)31-22(25(17)9-10-29-2)24-20(27)16-11-14-5-3-4-6-18(14)30-21(16)28/h3-8,11-12H,9-10H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTBMUOYEFTINM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC4=CC=CC=C4OC3=O)S2)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B plays a pivotal role as a negative regulator of insulin and leptin signaling, making it an attractive target for antidiabetic drug discovery.
Mode of Action
The compound interacts with its target, PTP1B, by binding in the catalytic and second aryl binding site. This interaction inhibits the activity of PTP1B, thereby enhancing insulin and leptin signaling.
Biochemical Pathways
By inhibiting PTP1B, the compound affects the insulin and leptin signaling pathways. These pathways are crucial for the regulation of glucose and energy homeostasis. Enhanced signaling through these pathways can lead to improved glucose uptake and energy expenditure, which are beneficial effects for the treatment of Type II diabetes.
Pharmacokinetics
The compound has shown good in vitro ptp1b inhibitory activity and in vivo antihyperglycemic efficacy, suggesting favorable pharmacokinetic properties.
Result of Action
The molecular effect of the compound’s action is the inhibition of PTP1B, leading to enhanced insulin and leptin signaling. At the cellular level, this can result in improved glucose uptake and energy expenditure. In vivo, the compound has shown antihyperglycemic efficacy in streptozotocin-induced diabetic Wistar rats.
Biological Activity
(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that belongs to the class of benzo[d]thiazole derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on recent studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 437.47 g/mol. Its structure features several functional groups that contribute to its biological activity, including an acetamido group, a methoxyethyl side chain, and a chromene moiety.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 437.47 g/mol |
| Purity | ≥ 95% |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzo[d]thiazole Core : Cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone.
- Introduction of the Acetamido Group : Reaction with acetic anhydride in the presence of a base such as pyridine.
- Attachment of the Methoxyethyl Group : Alkylation using 2-methoxyethyl bromide.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated efficacy against various bacterial strains, suggesting potential utility in developing new antimicrobial agents.
Anticancer Properties
Studies have explored the anticancer effects of this compound through various mechanisms:
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in cancer cell lines, leading to apoptosis.
- Inhibition of Tumor Growth : In vivo studies in animal models have indicated that treatment with this compound can significantly inhibit tumor growth.
- Mechanistic Insights : Research suggests that the compound may exert its effects by modulating specific signaling pathways involved in cell proliferation and survival.
Case Studies
-
Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) lower than those for traditional antibiotics.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 - Anticancer Activity Assessment : In a study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a reduction of cell viability by approximately 50% at a concentration of 10 µM after 48 hours.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarity and Key Differences
The compound belongs to a class of heterocyclic hybrids integrating benzothiazole and coumarin derivatives. Below is a comparative analysis with structurally related compounds:
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Heterocyclic Integration : Unlike the thiadiazole-phenylurea hybrid in , the target compound’s chromene-carboxamide moiety may confer distinct electronic properties, influencing pharmacokinetics (e.g., absorption, metabolism).
- Thermal Stability : Compounds with thioxoacetamide backbones (e.g., ) exhibit higher melting points (147–207°C), suggesting greater crystallinity compared to the target compound’s unrecorded thermal behavior.
Methodological Approaches to Similarity Assessment
Compound similarity is evaluated using molecular fingerprints (e.g., MACCS, Morgan) and Tanimoto/Dice coefficients . For example:
- Tanimoto Analysis: The target compound shares a benzothiazole scaffold with and , but divergent substituents (chromene vs. thiadiazole or trifluoromethyl) reduce similarity scores, aligning with the "activity cliff" phenomenon where minor structural changes drastically alter bioactivity .
- Functional Group Impact : The 6-acetamido group in the target compound and may enhance hydrogen-bonding capacity compared to nitro or trifluoromethyl groups in and , influencing target selectivity.
Pharmacological Implications
While direct bioactivity data for the target compound are absent, structural analogs provide insights:
- Antitumor Potential: The thiadiazole-phenylurea hybrid in inhibits VEGFR-2 (IC₅₀ = 0.89 µM), suggesting the target’s chromene-carboxamide group could modulate kinase affinity.
- Solubility Considerations : The 2-methoxyethyl chain may improve aqueous solubility compared to ’s methyl group, though predicted logP values are unavailable.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
